molecular formula C9H14O2 B14710487 Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester CAS No. 18864-65-8

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester

Cat. No.: B14710487
CAS No.: 18864-65-8
M. Wt: 154.21 g/mol
InChI Key: OOTVSJUHYHMQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclopropane ring is substituted with a 2-(1-methylethenyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where cyclopropanecarboxylic acid and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, methyl ester
  • Cyclopropanecarboxylic acid, 2-methyl-2-(1-methylethenyl)-, ethyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester is unique due to its specific ester group and the presence of the 2-(1-methylethenyl) substituent on the cyclopropane ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

18864-65-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 2-prop-1-en-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-4-11-9(10)8-5-7(8)6(2)3/h7-8H,2,4-5H2,1,3H3

InChI Key

OOTVSJUHYHMQIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.